molecular formula C8H13F3N2O2 B1477437 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2098113-51-8

3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Cat. No.: B1477437
CAS No.: 2098113-51-8
M. Wt: 226.2 g/mol
InChI Key: KOSZHYCPWYBBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one: is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a methoxy and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the azetidine ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or saturated azetidine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of trifluoromethyl and methoxy groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one: Similar structure but with an additional carbon in the side chain.

Uniqueness

The unique combination of the azetidine ring, methoxy group, and trifluoromethyl group in 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZHYCPWYBBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

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